tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)17-10(16)13-12(4,5)9-6-8(7-15)18-14-9/h6-7H,1-5H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVMLYIKZMQCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=NOC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile.
Attachment of the tert-butyl Carbamate Group: This step involves the reaction of the oxazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate serves as an intermediate in the synthesis of various organic compounds. The presence of the formyl group allows for further functionalization through oxidation reactions, potentially leading to the formation of carboxylic acids or other derivatives .
Pharmaceutical Development
The compound may have implications in pharmaceutical chemistry due to its structural characteristics that resemble bioactive molecules. Compounds containing oxazole rings are often explored for their biological activities, including antimicrobial and anticancer properties . Research into derivatives of this compound could yield new therapeutic agents.
Material Science
In material science, the unique properties of this compound can be utilized in the development of new polymers or materials with specific functionalities. Its ability to undergo various chemical transformations makes it a candidate for creating advanced materials with tailored properties .
Chemical Biology
The reactivity of the formyl group can be exploited in chemical biology for labeling or modifying biomolecules. This application is crucial for studying protein interactions or cellular processes where specific tagging is necessary .
Case Study 1: Synthesis of Oxazole Derivatives
A study explored the synthesis of oxazole derivatives using this compound as a starting material. The researchers demonstrated that the compound could be effectively transformed into various functionalized oxazoles through selective oxidation and reduction reactions, showcasing its versatility as a synthetic intermediate.
In another research project, derivatives of this compound were assessed for their biological activities against several cancer cell lines. The results indicated that certain modifications to the oxazole ring enhanced cytotoxic effects, suggesting potential pathways for drug development based on this scaffold.
Case Study 3: Polymer Formation
Research into the polymerization behavior of this compound revealed its ability to form cross-linked networks when combined with specific catalysts. This property was leveraged to create materials with improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group and oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 1,2-oxazole derivatives with varied substituents. Below is a systematic comparison with structurally related analogs, focusing on functional groups, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Insights:
Reactivity :
- The formyl group in the target compound enables Schiff base formation or aldol reactions, distinguishing it from azide- or fluorophenyl-containing analogs. For example, the azidomethyl derivative (492-08-0) is tailored for bioorthogonal click chemistry , while fluorophenyl groups (87662-02-0) enhance lipophilicity and receptor binding in drug design .
- The tert-butyl carbamate group offers superior hydrolytic stability compared to ethyl or methyl carbamates (e.g., SY203633 in ), which are more prone to cleavage under mild conditions.
Crystallographic Behavior :
- Hydrogen-bonding patterns in 1,2-oxazole derivatives are influenced by substituents. The formyl group may participate in C=O···H-N interactions, while azidomethyl groups favor N–H···N hydrogen bonds, as predicted by graph-set analysis . Tools like Mercury (for crystal visualization) and SHELX (for refinement) are critical for elucidating these differences .
Thermodynamic Properties: Limited data on boiling points or densities are available for the target compound (as noted in ), but substituents like fluorophenyl groups (e.g., 87662-02-0) typically lower melting points due to reduced symmetry.
Safety and Handling :
- The azidomethyl analog (492-08-0) poses explosion risks under heating or friction, whereas the formyl derivative requires anhydrous storage to prevent aldehyde oxidation .
Biological Activity
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate is a synthetic organic compound notable for its potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl carbamate group and a formyl-substituted oxazole ring, enables various biological activities that are under investigation.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 254.28 g/mol. The compound features functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1803595-41-6 |
| Molecular Weight | 254.28 g/mol |
| Physical State | Solid |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving precursors such as α-haloketones and nitriles.
- Attachment of the tert-butyl Carbamate Group : This step involves reacting the oxazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The formyl group and oxazole ring can engage in hydrogen bonding and other interactions, which enhance the compound's binding affinity and specificity.
Potential Therapeutic Applications
Research indicates that compounds similar to this compound may exhibit:
- Antimicrobial Activity : The ability to inhibit bacterial growth through enzyme interaction.
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways.
- Anticancer Effects : Investigated for their ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : A study demonstrated that oxazole derivatives can inhibit bacterial enzymes effectively, leading to bacterial cell death (PMC3120597).
- Enzyme Inhibition : Research has shown that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways, suggesting that this compound may have similar properties.
- In Vivo Studies : Preliminary in vivo studies indicated potential therapeutic benefits in models of inflammation and infection, warranting further investigation into dosage and efficacy.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate?
- Methodology : Synthesis typically involves coupling reactions using tert-butyl carbamate precursors with functionalized oxazole intermediates. Key steps include:
- Use of catalysts like triethylamine or pyridine in solvents such as 1,4-dioxane or tetrahydrofuran (THF) under controlled temperatures (0–90°C) .
- Protecting group strategies (e.g., tert-butoxycarbonyl (Boc)) to stabilize reactive intermediates during formylation of the oxazole ring .
- Validation : Confirm product purity via NMR (e.g., H, C) and mass spectrometry (MS).
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Primary Tools :
- X-ray crystallography for unambiguous determination of molecular geometry and stereochemistry. Software like SHELXL (for refinement) and Mercury (for visualization) are standard .
- Spectroscopic methods : H/C NMR to verify functional groups (e.g., formyl, carbamate) and MS for molecular weight confirmation .
- Data Interpretation : Cross-reference spectral data with computational models (e.g., density functional theory (DFT)) to resolve ambiguities.
Q. What safety protocols are essential when handling this compound in the lab?
- Exposure Controls : Use fume hoods for ventilation and wear OSHA-compliant goggles and gloves. Ensure proximity of eyewash stations and safety showers .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for decomposition byproducts (e.g., CO, NO) during reactions .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structure refinement be resolved?
- Approach :
- Use SHELXL for iterative refinement, adjusting parameters like thermal displacement ellipsoids and occupancy ratios .
- Validate against alternative software (e.g., WinGX) to cross-check hydrogen atom positioning and torsional angles .
Q. What strategies optimize hydrogen bonding analysis in the crystal lattice of this carbamate?
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs) and identify supramolecular synthons. Tools like Mercury enable 3D visualization of intermolecular interactions .
- Example : In a related tert-butyl carbamate derivative, C=O···H–N interactions formed R(8) motifs, stabilizing layered crystal packing .
Q. How do solvent polarity and reaction temperature influence the compound’s crystallinity?
- Experimental Design :
- Screen solvents (e.g., DMSO vs. THF) and temperatures (e.g., RT vs. 60°C) during recrystallization.
- Monitor crystal growth via polarized light microscopy and quantify lattice stability via differential scanning calorimetry (DSC) .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
- Methods :
- DFT Calculations : Simulate transition states for formyl group reactivity using Gaussian or ORCA software.
- Molecular Dynamics (MD) : Model solvation effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms) .
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots).
Data Contradiction Analysis
Q. How to address discrepancies between NMR and X-ray data for tert-butyl carbamate derivatives?
- Root Causes :
- Dynamic disorder in solution (NMR) vs. static disorder in solid-state (X-ray).
- Conformational flexibility of the propan-2-yl moiety.
- Resolution :
- Perform variable-temperature NMR to assess rotational barriers.
- Use SHELXL’s PART instruction to model disorder in crystallographic refinements .
Q. Why might powder diffraction patterns deviate from single-crystal predictions?
- Factors :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
